molecular formula C24H22N2O B2611698 (4Z)-3-tert-butyl-4-[(naphthalen-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 1024754-31-1

(4Z)-3-tert-butyl-4-[(naphthalen-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2611698
CAS No.: 1024754-31-1
M. Wt: 354.453
InChI Key: ZXERCNQUZWABHC-PGMHBOJBSA-N
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Description

(4Z)-3-tert-butyl-4-[(naphthalen-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolones, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-tert-butyl-4-[(naphthalen-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves a multi-step process. One common method includes the condensation of 3-tert-butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one with naphthalen-1-ylmethylidene under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-tert-butyl-4-[(naphthalen-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4Z)-3-tert-butyl-4-[(naphthalen-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-3-tert-butyl-4-[(naphthalen-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-tert-butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one: A structurally similar compound with different substituents.

    Naphthalen-1-ylmethylidene derivatives: Compounds with similar naphthalene-based structures.

Uniqueness

(4Z)-3-tert-butyl-4-[(naphthalen-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4Z)-5-tert-butyl-4-(naphthalen-1-ylmethylidene)-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-24(2,3)22-21(23(27)26(25-22)19-13-5-4-6-14-19)16-18-12-9-11-17-10-7-8-15-20(17)18/h4-16H,1-3H3/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXERCNQUZWABHC-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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